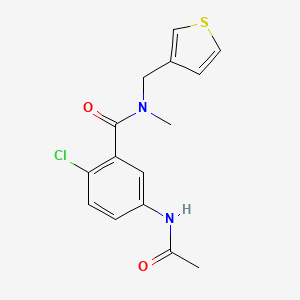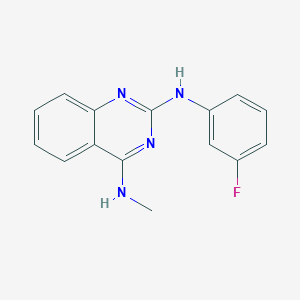
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets specific protein kinases in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide works by inhibiting specific protein kinases in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play critical roles in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide can disrupt the signaling pathways that promote cancer cell growth and proliferation, as well as modulate the immune response in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, modulation of immune cell function, and induction of apoptosis in cancer cells. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide in lab experiments include its high potency and selectivity for specific protein kinases, as well as its favorable pharmacokinetic properties. However, there are also limitations to using 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including potential off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for research on 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide, including further studies on its safety and efficacy in clinical trials, as well as its potential applications in other diseases beyond cancer and autoimmune disorders. Additionally, there is a need for more studies on the mechanism of action of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide and its potential interactions with other signaling pathways in the body. Finally, there is a need for the development of more potent and selective inhibitors of BTK and ITK, which could have even greater therapeutic potential than 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide.
Méthodes De Synthèse
The synthesis of 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-(3-thienylmethyl)amine to form 5-nitro-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide. This intermediate product is then reduced to the corresponding amine, followed by acetylation to obtain the final product.
Applications De Recherche Scientifique
5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Several preclinical studies have shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Additionally, 5-(acetylamino)-2-chloro-N-methyl-N-(3-thienylmethyl)benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory conditions.
Propriétés
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)17-12-3-4-14(16)13(7-12)15(20)18(2)8-11-5-6-21-9-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSBFSKURCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)